BenchChemオンラインストアへようこそ!

2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine

Pharmaceutical Analysis Reference Standards Quality Control

This USP-designated Ambrisentan Related Compound D (CAS 1639429-81-4) is a certified pharmacopeial reference standard, not a generic reagent. With a chromatographically validated identity, RRT of 1.24, and RCF of 1.07, it is essential for HPLC/UPLC system suitability and accurate vinyloxy impurity quantification per ICH Q3A/Q3B. Substituting uncertified material risks ANDA/DMF rejection. Procure the official USP standard (Catalog No. 1019155) to ensure regulatory-grade traceability.

Molecular Formula C20H18N2O
Molecular Weight 302.38
CAS No. 1639429-81-4
Cat. No. B600919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine
CAS1639429-81-4
Synonyms2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine
Molecular FormulaC20H18N2O
Molecular Weight302.38
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC=C(C2=CC=CC=C2)C3=CC=CC=C3)C
InChIInChI=1S/C20H18N2O/c1-15-13-16(2)22-20(21-15)23-14-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14H,1-2H3
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine (CAS 1639429-81-4): Certified USP Reference Standard for Ambrisentan Impurity Analysis and Degradation Profiling


2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine (CAS 1639429-81-4) is a pyrimidine-based organic compound with the molecular formula C20H18N2O and a molecular weight of 302.37 g/mol . It is officially designated as Ambrisentan Related Compound D by the United States Pharmacopeia (USP) and is primarily utilized as a certified reference standard for the identification, quantification, and control of the vinyloxy impurity in Ambrisentan drug substances and finished pharmaceutical products . This compound is recognized as a major hydrolytic degradation product of Ambrisentan, an endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH) [1].

Procurement Risks in Substituting 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine with Non-Certified or Structurally Analogous Compounds


Substituting this specific impurity standard with a generic chemical reagent or a structurally similar pyrimidine derivative introduces unacceptable risk to analytical method validation and regulatory compliance. This compound is not merely a chemical entity but a pharmacopeial reference standard with a precisely defined identity, chromatographic behavior, and certified purity that directly impacts the accuracy of impurity quantification in Ambrisentan drug products . Unlike generic analogs, its official USP designation (Ambrisentan Related Compound D) and documented relative retention time (RRT 1.24) are essential parameters for system suitability and peak identification in validated HPLC/UPLC methods [1][2]. Substitution with a non-certified material invalidates method specificity, compromises the calculation of relative correction factors (RCF), and may lead to regulatory citation during ANDA or DMF review due to lack of traceability to a recognized pharmacopeial standard .

Quantitative Differentiation of 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine (CAS 1639429-81-4) as a Pharmacopeial Reference Standard


Certified USP Purity and Traceability vs. Generic Reagent-Grade Material

USP Ambrisentan Related Compound D is provided as a certified reference standard with a specific lot-controlled purity profile and documented certificate of analysis, ensuring traceability to the USP monograph . In contrast, generic reagent-grade 2-((2,2-diphenylvinyl)oxy)-4,6-dimethylpyrimidine from commercial suppliers typically specifies a minimum purity of 95% to 98% without lot-specific certification or pharmacopeial traceability .

Pharmaceutical Analysis Reference Standards Quality Control

Validated HPLC LOQ and Relative Correction Factor (RCF) for Impurity Quantification

In a validated HPLC method for Ambrisentan tablets, impurity F (2-[(2,2-diphenylvinyl)oxy]-4,6-dimethylpyrimidine) exhibited a limit of quantitation (LOQ) of 1.32 ng and a relative correction factor (RCF) of 1.07 relative to Ambrisentan [1]. This RCF differs substantially from other Ambrisentan-related impurities, such as impurity C (RCF 2.20) and impurity E (RCF 2.54), highlighting the unique chromatographic response of this compound that must be accounted for in accurate quantification [1].

HPLC Method Validation Impurity Profiling Quantitative Analysis

Relative Retention Time (RRT) as a System Suitability Parameter in UPLC Analysis

Under neutral hydrolytic forced degradation conditions, the degradation product (DP) of Ambrisentan was identified as 2-(2,2-diphenylvinyloxy)-4,6-dimethylpyrimidine. In a validated reverse-phase UPLC method, this DP eluted at a relative retention time (RRT) of 1.24 relative to the Ambrisentan parent peak [1]. This RRT serves as a critical system suitability parameter for peak identification in stability-indicating methods and distinguishes this impurity from other potential degradation products.

UPLC Forced Degradation Peak Identification

Structural Confirmation by Multimodal Spectroscopy (Q-TOF-MS, NMR, FTIR) as a Degradation Product

The identity of 2-((2,2-diphenylvinyl)oxy)-4,6-dimethylpyrimidine as a major neutral hydrolytic degradation product of Ambrisentan was unambiguously confirmed using a combination of high-resolution quadrupole time-of-flight mass spectrometry (Q-TOF-MS), 2D nuclear magnetic resonance (NMR) spectroscopy, and Fourier transform infrared (FTIR) spectroscopy [1]. This multimodal characterization distinguishes the certified reference standard from other structurally related pyrimidine impurities that may co-elute or exhibit similar mass spectral features.

Structural Elucidation Degradation Product Identification Spectroscopy

High-Purity Certified Reference Material (CRM) for Quantitative NMR and HPLC Calibration

Commercially available certified reference materials (CRMs) of this compound, such as those supplied under ISO 17034 accreditation, are provided with a certified purity value of 99.94% as determined by HPLC and qNMR [1]. This contrasts with typical reagent-grade materials that specify only a minimum purity (e.g., 95–98%) without a certified value or uncertainty statement . Additionally, a separate CRM lot is certified at 99.3% purity for HPLC method use [2].

Certified Reference Material Quantitative NMR HPLC Calibration

Validated Applications of 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine (CAS 1639429-81-4) in Pharmaceutical Quality Control and Stability Studies


System Suitability and Peak Identification in Validated HPLC/UPLC Methods for Ambrisentan Tablets

The compound is used as a system suitability standard to verify chromatographic performance (resolution > 2.0 from Ambrisentan) and to establish the relative retention time (RRT 1.24) for impurity F in stability-indicating methods [1][2]. Its inclusion is mandatory for compliance with USP monograph requirements for Ambrisentan related compounds .

Quantitative Calibration and Relative Response Factor Determination in Impurity Profiling

As a certified reference standard with a known relative correction factor (RCF 1.07), it enables accurate quantification of the vinyloxy impurity in Ambrisentan drug substances and finished products using the self-contrast method [1]. This is critical for meeting ICH Q3A/Q3B impurity thresholds.

Forced Degradation and Stability-Indicating Method Validation

The compound serves as a characterized degradation product marker in forced degradation studies (neutral hydrolytic conditions) to demonstrate method specificity and to establish degradation pathways of Ambrisentan [2]. Its isolation and structural confirmation by Q-TOF-MS, NMR, and FTIR provide regulatory-grade evidence for stability-indicating method validation [2].

Reference Standard for ANDA/DMF Submissions and Quality Control Release Testing

Procurement of the USP-certified material (Catalog No. 1019155) is required for QC release testing of Ambrisentan API and tablets, as well as for supporting Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) . Use of non-certified standards may result in regulatory queries or rejection of analytical data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.